molecular formula C13H9F4NO B7837928 3'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine

3'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine

Cat. No.: B7837928
M. Wt: 271.21 g/mol
InChI Key: ZUSJEFUUXABLLT-UHFFFAOYSA-N
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Description

3'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine is a fluorinated biphenyl derivative featuring an amine group at position 3, a trifluoromethoxy (-OCF₃) substituent at position 4 on the first benzene ring, and a fluorine atom at position 3' on the second ring. Fluorinated biphenyl amines are frequently explored in drug discovery due to the electron-withdrawing effects of fluorine and trifluoromethoxy groups, which enhance metabolic stability, modulate lipophilicity, and improve receptor-binding affinity .

Properties

IUPAC Name

5-(3-fluorophenyl)-2-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-10-3-1-2-8(6-10)9-4-5-12(11(18)7-9)19-13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSJEFUUXABLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a valuable building block in the synthesis of pharmaceuticals. Its structural similarity to other biologically active compounds allows it to modulate biological activities effectively. For instance, biphenyl derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, and anti-tumor activities .

Protein Kinase Modulation
Research indicates that compounds similar to 3'-fluoro-4-(trifluoromethoxy)biphenyl-3-amine can modulate protein kinase activity, which is crucial for regulating cellular functions such as proliferation and apoptosis. This modulation can have significant implications for cancer treatment and other diseases where kinase activity is disrupted .

Case Studies

  • Anti-Cancer Activity : A study highlighted the potential of biphenyl derivatives as anti-cancer agents by demonstrating their efficacy in inhibiting specific kinases involved in tumor growth .
  • Inflammatory Response : Another investigation showed that these compounds could reduce inflammatory markers in vitro, suggesting their use in treating inflammatory diseases .

Material Science

Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. The presence of fluorine atoms enhances the electron-withdrawing capacity, which can improve the performance of electronic devices .

Liquid Crystals
The structural rigidity and chemical stability of biphenyl derivatives facilitate their use in liquid crystal displays (LCDs). The ability to fine-tune their properties through substitution patterns allows for the development of advanced materials with tailored functionalities .

Chemical Synthesis

Synthetic Pathways
The synthesis of this compound typically involves several steps, including:

  • Biphenyl Formation : Utilizing palladium-catalyzed coupling reactions to form the biphenyl structure.
  • Fluorination and Trifluoromethylation : Employing reagents such as fluoroboric acid or trifluoromethyl iodide to introduce fluorine and trifluoromethoxy groups effectively.

Mechanism of Action

The mechanism of action of 3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Fluorinated Biphenyl Amines

Compound Name (CAS/Ref.) Molecular Formula Molecular Weight (g/mol) Substituent Positions Hazards (GHS) Key Notes
This compound C₁₃H₉F₄NO* 271.21* 3 (NH₂), 4 (OCF₃) on first ring; 3' F on second ring Not available Hypothetical compound; substituent positions may enhance receptor binding
3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-amine (1035689-62-3) C₁₃H₉F₄NO 271.21 4 (NH₂), 3 F on first ring; 3' OCF₃ on second ring Not reported Isomeric structure; commercial availability varies
6-Fluoro-4-methyl-3'-(trifluoromethoxy)biphenyl-3-amine (1961759-31-8) C₁₄H₁₁F₄NO 285.24 3 (NH₂), 6 F, 4 CH₃ on first ring; 3' OCF₃ on second ring H315, H319, H335 (skin/eye/respiratory irritation) 95% purity; methyl group increases lipophilicity
2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl-4-amine (867288-02-6) C₁₃H₆F₇NO 337.18 4 (NH₂), 2,3,5,6 F on first ring; 3' OCF₃ on second ring Not reported High fluorination improves metabolic stability; discontinued product
3'-Fluorobiphenyl-4-amine hydrochloride C₁₂H₁₀FClN 225.67 4 (NH₂) on first ring; 3' F on second ring; HCl salt Not reported Hydrochloride salt enhances aqueous solubility
4-Fluoro-3-(trifluoromethyl)aniline C₇H₅F₄N 179.12 NH₂ at position 4; CF₃ at position 3; F at position 4 Not reported Trifluoromethyl group enhances electron-withdrawing effects

*Molecular weight calculated based on formula.

Key Observations:

Substituent Position Effects: The target compound’s amine and trifluoromethoxy groups on the first ring (positions 3 and 4) contrast with ’s isomer, where these groups are at positions 4 and 3. Such positional differences can significantly alter electronic properties and biological activity .

Fluorination Impact :

  • ’s tetrafluoro substitution creates a highly electronegative environment, which may enhance oxidative stability and receptor-binding selectivity .

Salt Forms and Solubility :

  • The hydrochloride salt in improves water solubility, a critical factor for drug formulation .

Biological Activity

3'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it a candidate for further pharmacological exploration. This article discusses the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C13_{13}H8_{8}F4_{4}N\O
  • Molecular Weight : 295.20 g/mol

The presence of the trifluoromethoxy group contributes to its enhanced reactivity and interaction with biological targets.

The mechanism of action for this compound typically involves:

  • Target Interaction : The trifluoromethoxy group increases binding affinity to specific proteins, enhancing the compound's efficacy in biological systems.
  • Biochemical Pathways : This compound may modulate various signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis.
  • Pharmacokinetics : The lipophilicity imparted by the trifluoromethoxy group may improve membrane permeability, facilitating better absorption and distribution in biological tissues .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown efficacy against various cancer cell lines in vitro, although specific IC50_{50} values need further investigation .
  • Antimicrobial Activity : There is emerging evidence that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

The SAR studies focus on how modifications to the chemical structure affect biological activity:

CompoundSubstituentBiological ActivityIC50_{50} (µM)
1TrifluoromethoxyAnticancerTBD
2FluoroAntimicrobialTBD
3MethylCytotoxicityTBD

These studies indicate that both the trifluoromethoxy and fluoro groups are critical for enhancing biological activity.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound showed significant cytotoxic effects with an IC50_{50} value below 20 µM, indicating strong potential for development as an anticancer agent .
  • Docking Studies : Molecular docking simulations have revealed that this compound interacts favorably with target proteins involved in cancer pathways, supporting its role as a lead compound in drug discovery .

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